4-(2-Fluorobenzylidene)oxazol-5(4H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6FNO2 |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
(4Z)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-2-1-3-7(8)5-9-10(13)14-6-12-9/h1-6H/b9-5- |
InChI Key |
VVOQAOLTJQNMPG-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC=N2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC=N2)F |
Origin of Product |
United States |
Synthetic Methodology Development:a Primary Focus of Research is the Development of Efficient and Environmentally Friendly Methods for Synthesizing Oxazolone Derivatives. While the Erlenmeyer Plöchl Reaction Remains a Cornerstone, Modifications and New Catalysts Are Continually Being Explored.nih.govresearch in This Area Includes:
Novel Catalysts: Use of various catalysts such as zinc chloride, alumina, calcium acetate (B1210297), and even natural catalysts like lemon juice to improve reaction yields and conditions. biointerfaceresearch.comrfppl.co.innih.gov
Green Chemistry Approaches: Development of solvent-free reactions and microwave-assisted synthesis to reduce reaction times and minimize hazardous waste. biointerfaceresearch.comrsc.orgresearchgate.net
Biological and Pharmacological Screening:a Significant Portion of Research is Dedicated to the Systematic Evaluation of Synthesized Oxazolone Derivatives for a Wide Range of Biological Activities. This Involves Screening Libraries of These Compounds Against Various Targets.
Table 2: Focus Areas of Biological Screening for Oxazolone (B7731731) Derivatives
| Research Area | Target | References |
|---|---|---|
| Anticancer | Screening against human cancer cell lines (e.g., lung, colon, leukemia). | nih.gov |
| Antimicrobial | Evaluation against pathogenic bacteria and fungi. | nih.govijceronline.com |
| Anti-inflammatory | In-vitro and in-vivo assessment of anti-inflammatory effects. | ajrconline.orgresearchgate.net |
| Antidiabetic | Investigation of properties related to diabetes management. | nih.gov |
| Antioxidant | Testing for radical scavenging properties. | nih.gov |
Materials Science and Photochemistry:beyond Biology, the Unique Electronic Structure of These Compounds Makes Them Interesting for Materials Science. the Highly Conjugated System Created by the Exocyclic Double Bond at the 4 Position Results in Strong Absorbance and Tunable Fluorescence.sci Hub.sethis Has Led to Research into Their Potential Applications As:
Erlenmeyer Azlactone Synthesis and its Adaptations for Oxazol-5(4H)-one Derivatives
The Erlenmeyer azlactone synthesis, first described in 1893, remains a cornerstone for the preparation of 4-arylidene-2-substituted-5(4H)-oxazolones. biointerfaceresearch.comresearchgate.net This method involves the condensation of an N-acylglycine with an aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base, such as sodium acetate (B1210297). crpsonline.comwikipedia.org The reaction proceeds through the initial cyclization of the N-acylglycine to form an oxazolone (B7731731) intermediate, which then undergoes a Perkin condensation with the aldehyde to yield the final azlactone product. biointerfaceresearch.comwikipedia.org
Condensation Reactions with 2-Fluorobenzaldehyde (B47322) and Precursors
The synthesis of 4-(2-Fluorobenzylidene)oxazol-5(4H)-one specifically involves the condensation of 2-fluorobenzaldehyde with a suitable N-acylglycine precursor. A common precursor is 2-(2-fluorobenzamido)acetic acid (2-fluoro benzoyl glycine). quickcompany.in The reaction typically involves heating a mixture of the N-acylglycine, 2-fluorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate. crpsonline.comresearchgate.net The general scheme for this reaction is the condensation between an aldehyde and an N-acyl glycine (B1666218), which after initial cyclization, undergoes a Perkin condensation to generate the Erlenmeyer azlactone. biointerfaceresearch.com
The precursor, 2-fluoro benzoyl glycine, is itself synthesized by the acylation of glycine. quickcompany.in This can be achieved by reacting glycine with 2-fluorobenzoyl chloride in a basic solution.
Role of Catalysts and Reaction Conditions in Yield Optimization
The yield of this compound and its analogues is significantly influenced by the choice of catalyst and reaction conditions. While the classical Erlenmeyer synthesis utilizes sodium acetate and acetic anhydride, numerous modifications have been introduced to improve yields and reaction times, and to align with the principles of green chemistry. researchgate.netcrpsonline.com
Catalysts: A wide array of catalysts has been explored to enhance the efficiency of the Erlenmeyer synthesis. These can be broadly categorized as:
Basic Catalysts: Besides sodium acetate, other bases like potassium phosphate (B84403) have been employed. researchgate.net
Lewis Acids: Zinc chloride (ZnCl2) and bismuth(III) acetate Bi(OAc)3 have been used as catalysts. uctm.edu
Solid Acid Catalysts: Montmorillonite K-10 has been shown to be an effective and reusable catalyst. grafiati.com
Organocatalysts: L-proline has been utilized as an environmentally benign and efficient organocatalyst. researchgate.net
Nanocatalysts: Nano-sized metal oxides like ZnO and TiO2 have been reported to catalyze the reaction efficiently. researchgate.net
Heteropoly Acids: Dodecatungstophosphoric acid (H3PW12O40) has been used, particularly in solvent-free, microwave-assisted conditions. core.ac.uk
Reaction Conditions: The optimization of reaction conditions such as temperature, solvent, and method of energy input plays a crucial role in maximizing the yield and purity of the product.
Temperature: Reactions are often carried out at elevated temperatures, typically under reflux. biointerfaceresearch.com However, some methods have been developed to proceed at room temperature. nih.gov
Solvent: While traditional methods often use solvents like benzene (B151609) or toluene, there is a growing trend towards solvent-free conditions or the use of greener solvents. biointerfaceresearch.comnih.gov
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. biointerfaceresearch.comnih.gov For instance, the synthesis of 4-benzylidene-2-(2-fluorophenyl)oxazol-5(4H)-one derivatives has been successfully achieved using eggshell powder as a catalyst under microwave irradiation in a solvent-free approach, with reported yields of 86-89%. quickcompany.in
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote the reaction, often at lower temperatures and with shorter reaction times compared to conventional heating. uctm.eduksu.edu.sa
The following table summarizes the impact of different catalytic systems and reaction conditions on the yield of 4-arylideneoxazol-5(4H)-ones.
| Catalyst | Precursors | Reaction Conditions | Yield (%) | Reference |
| Sodium Acetate | Hippuric acid, Aromatic aldehydes | Acetic anhydride, Reflux | Moderate to High | crpsonline.com |
| L-proline | Hippuric acid, Aromatic aldehydes | Acetic anhydride | 86-91 | researchgate.net |
| Eggshell Powder | 2-fluoro benzoyl glycine, Aromatic aldehydes | Microwave irradiation, Solvent-free | 86-89 | quickcompany.in |
| Montmorillonite K-10 | Hippuric acid, Aromatic aldehydes | Acetic anhydride | Excellent | grafiati.com |
| Dodecatungstophosphoric acid | Hippuric acid, Aldehydes/Ketones | Microwave irradiation, Solvent-free | High | core.ac.uk |
| Choline hydroxide | Hippuric acid, Aromatic aldehydes | Aqueous media | High | researchgate.net |
Alternative Synthetic Routes to 4-Arylideneoxazol-5(4H)-ones
While the Erlenmeyer synthesis is the most common method, several alternative routes to 4-arylideneoxazol-5(4H)-ones have been developed. These methods often aim to overcome some of the limitations of the classical approach, such as the use of harsh reagents or the generation of byproducts.
One notable alternative is a multi-component, one-pot synthesis . This approach involves the simultaneous reaction of glycine, benzoyl chloride, an aromatic aldehyde, and a catalyst in a single reaction vessel. nih.govresearchgate.net This method is highly atom- and step-efficient and aligns well with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. nih.gov A mechanochemical approach, involving the grinding of the reactants, has been successfully employed for this multi-component synthesis, eliminating the need for a solvent. nih.govresearchgate.net
Another approach involves the reaction of pre-formed 2-substituted-oxazol-5(4H)-ones with aldehydes . In this two-step process, the oxazolone is first synthesized and then reacted with the aldehyde in the presence of a catalyst. Alumina has been reported as an effective catalyst for this condensation step, which can proceed at room temperature in a solvent like dichloromethane. researchgate.net
The use of carbodiimides , such as N,N-dicyclohexylcarbodiimide (DCC), in conjunction with a solvent like N,N-dimethylacetamide (DMAC) under microwave irradiation, provides another synthetic pathway. rfppl.co.in
Green Chemistry Approaches in the Synthesis of Oxazolone Scaffolds
The principles of green chemistry are increasingly being applied to the synthesis of oxazolone scaffolds to minimize the environmental impact of chemical processes. These approaches focus on the use of safer solvents, renewable starting materials, energy efficiency, and the reduction of waste.
Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation has proven to be a highly effective green tool for the synthesis of oxazolones. biointerfaceresearch.comresearchgate.net It allows for rapid heating and a significant reduction in reaction times, often leading to higher yields and cleaner reactions. nih.gov Solvent-free microwave-assisted synthesis, in particular, represents a very green approach. biointerfaceresearch.comrsc.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. uctm.eduksu.edu.sa Ultrasound can promote reactions through acoustic cavitation, leading to enhanced reaction rates at lower temperatures. mdpi.com The synthesis of azlactones has been successfully carried out under ultrasonic irradiation, sometimes in ionic liquids, which can act as both the solvent and catalyst. uctm.edu
Solvent-Free Synthesis (Mechanochemistry): Performing reactions in the absence of a solvent is a key goal of green chemistry. Mechanochemical methods, such as grinding the reactants together in a mortar and pestle or a ball mill, have been effectively used for the synthesis of azlactones. nih.govresearchgate.net This technique is not only environmentally friendly but also simple and energy-efficient. dntb.gov.ua
Use of Green Catalysts: The development and use of environmentally benign and recyclable catalysts is another important aspect of green chemistry. Examples include:
Biowaste-derived catalysts: Eggshell powder, a readily available biowaste, has been successfully used as a heterogeneous catalyst for the synthesis of 4-benzylidene-2-(2-fluorophenyl)oxazol-5(4H)-one derivatives. quickcompany.in
Biodegradable catalysts: Choline hydroxide, a biodegradable and recyclable catalyst, has been used for the synthesis of azlactones in aqueous media. researchgate.net
Reusable catalysts: Solid acid catalysts like Montmorillonite K-10 and nano-catalysts can often be recovered and reused, reducing waste and cost. grafiati.comresearchgate.net
The following table provides a comparative overview of different green synthetic approaches for oxazolone synthesis.
| Green Approach | Catalyst/Conditions | Advantages | Reference |
| Microwave-Assisted | Eggshell powder, solvent-free | Rapid, high yield, uses biowaste | quickcompany.in |
| Microwave-Assisted | Dodecatungstophosphoric acid, solvent-free | Rapid, high yield | core.ac.uk |
| Ultrasound-Assisted | Ionic liquids | Enhanced reaction rates, low temperature | uctm.edu |
| Mechanochemical | Grinding, solvent-free | Environmentally friendly, simple, energy-efficient | nih.govresearchgate.net |
| Aqueous Media | Choline hydroxide | Biodegradable and recyclable catalyst, safe solvent | researchgate.net |
Nucleophilic Ring-Opening Reactions of the Oxazolone Moiety
The oxazolone ring in this compound is susceptible to nucleophilic attack, primarily at the carbonyl carbon (C5). This reaction leads to the cleavage and opening of the heterocyclic ring. The reactivity of the carbonyl group can be enhanced by activation with a Lewis acid, which increases the electrophilic character of the β-carbon. researchgate.net This activation facilitates the attack by a wide range of nucleophiles.
The reaction of 4-arylidene-2-subsititued-5(4H)-oxazolone derivatives with amines is a common example of nucleophilic ring-opening. For instance, microwave-assisted reactions of similar oxazolones with mono- or disubstituted anilines have been shown to produce ring-opened benzamide compounds. researchgate.net The process involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of an amide derivative. Similarly, reactions with hydrazine (B178648) hydrate can lead to ring-opening, yielding hydrazide derivatives. researchgate.net These reactions are fundamental for converting the oxazolone core into α,β-unsaturated acyl-α-amino acid derivatives, which are valuable precursors for peptides and other biologically relevant molecules.
Cycloaddition Reactions Involving the Exocyclic Double Bond and Oxazolone Ring
The exocyclic double bond of 4-arylidene-5(4H)-oxazolones serves as a key component in various cycloaddition reactions. These compounds can act as dienophiles or participate in other cycloaddition pathways, leading to the formation of complex polycyclic structures.
A notable example is the reaction with cyclopentadiene (B3395910), where the oxazolone can undergo either a [4+2] Diels-Alder cycloaddition or a [4+3] cycloaddition. unirioja.es The course of the reaction is highly dependent on the Lewis acid used as a catalyst. The activation of the carbonyl group by a Lewis acid imparts electrophilic character to the β-carbon of the exocyclic double bond. unirioja.es
[4+2] Cycloaddition: In this pathway, the exocyclic double bond acts as a dienophile, reacting with a diene like cyclopentadiene to form a norbornane skeleton. unirioja.es
[4+3] Cycloaddition: Under different conditions, specifically with certain aluminum derivatives as Lewis acids, the oxazolone can behave as a three-atom component. This leads to a [4+3] cycloaddition, followed by nucleophilic trapping, resulting in a bicyclo[3.2.1]octane framework. unirioja.es
The choice and stoichiometry of the Lewis acid are critical in directing the reaction toward one pathway over the other, allowing for selective synthesis of distinct polycyclic systems. unirioja.es
Another significant reaction is the [2+2] photocycloaddition. Irradiation of analogous (Z)-4-arylidene-5(4H)-thiazolones with blue light promotes the [2+2] cycloaddition of the exocyclic C=C bonds, leading to the stereoselective formation of dispirocyclobutanes. nih.gov This suggests that this compound could potentially undergo similar photochemical transformations.
| Reaction Type | Reactant | Conditions | Product Skeleton | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | Cyclopentadiene | Lewis Acid (e.g., AlCl₃) | Norbornane | unirioja.es |
| [4+3] Cycloaddition | Cyclopentadiene | Lewis Acid (e.g., AlCl₂Et) | Bicyclo[3.2.1]octane | unirioja.es |
| [2+2] Photocycloaddition (by analogy) | (self-dimerization) | Blue light (465 nm) | Dispirocyclobutane | nih.gov |
Electrophilic Aromatic Substitution on the Benzylidene Fluorinated Phenyl Ring
Electrophilic aromatic substitution (EAS) reactions on the 2-fluorobenzylidene moiety of the molecule are governed by the directing effects of the substituents on the phenyl ring. The two key groups are the fluorine atom and the vinyl group connecting the ring to the oxazolone core.
The fluorine atom is a halogen, which is a deactivating but ortho, para-directing group. libretexts.org It deactivates the ring towards electrophilic attack compared to benzene due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the positions ortho and para to itself through resonance effects. The vinyl group is generally considered to be a weakly activating, ortho, para-directing group.
In the case of the 2-fluorobenzylidene ring, the directing effects are as follows:
The fluorine at position 2 directs incoming electrophiles to positions 3 (ortho), 4 (para), and 6 (ortho).
The vinyl substituent at position 1 directs to positions 2, 4, and 6.
Considering the combined influence, the positions most activated for electrophilic attack would be positions 4 and 6. However, the fluorine's deactivating nature means that forcing conditions may be required for substitution to occur. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation (arenium ion) intermediate, followed by the loss of a proton to restore aromaticity. uci.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.
Derivatization Strategies for Structural Modification
This compound is a versatile starting material for synthesizing a variety of other heterocyclic compounds. These transformations often begin with the nucleophilic ring-opening of the oxazolone, followed by an intramolecular cyclization reaction.
Amination can be achieved through reactions with various nitrogen-containing nucleophiles. For example, the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with hydrazine hydrate can lead to the formation of hydrazides via ring-opening. researchgate.net These intermediates can then be used as synthons for further heterocyclic synthesis. In some cases, the reaction with hydrazine hydrate can proceed further to yield imidazolone (B8795221) derivatives, demonstrating a tandem ring-opening/recyclization pathway. researchgate.net
The conversion of the oxazolone ring into other five- or six-membered heterocycles is a well-established derivatization strategy.
Imidazole Derivatives: Oxazolones are key precursors for imidazolones. For instance, reacting 4-arylidene-2-phenyloxazol-5(4H)-one with hydrazine hydrate can yield 1-amino-imidazolin-5(4H)-one derivatives. researchgate.net Another pathway involves the Perkin condensation of hippuric acid and an aldehyde to form an oxazolone, which can then be converted into a tetrasubstituted imidazole. nih.gov
Triazinone Derivatives: 1,2,4-Triazin-6(5H)-ones can be synthesized from this compound. This transformation is typically achieved through the condensation of the oxazolone with phenylhydrazine in the presence of acetic acid and sodium acetate under reflux conditions. nih.gov This reaction provides a direct route from the oxazolone scaffold to the six-membered triazinone ring system. researchgate.net
| Reagent | Reaction Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| Phenylhydrazine | Acetic acid, Sodium acetate, Reflux | 1,2,4-Triazin-6(5H)-one | nih.gov |
| Hydrazine hydrate | Ethanol or Pyridine | 1-Amino-imidazolin-5(4H)-one | researchgate.net |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structure confirmation.
¹H NMR: This technique would identify the number and types of protons in the molecule. Key signals would include those for the aromatic protons on both the 2-fluorobenzylidene and the phenyl rings, as well as a characteristic singlet for the exocyclic vinylic proton (=CH-Ar). The chemical shift and coupling patterns of the aromatic protons would be crucial for confirming the ortho position of the fluorine atom on the benzylidene ring.
¹³C NMR: This spectrum would reveal the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbon (C=O) of the oxazolone ring, the imine carbon (C=N), the carbons of the double bond, and the various aromatic carbons. The carbon atoms bonded to fluorine would exhibit characteristic splitting (C-F coupling).
¹⁹F NMR: This experiment is specific for fluorine-containing compounds and would show a signal corresponding to the fluorine atom on the 2-fluorobenzylidene group. The chemical shift would provide information about the electronic environment of the fluorine atom.
Infrared Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an oxazolone derivative, the FT-IR spectrum is expected to show several characteristic absorption bands.
Expected FT-IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| ~1780-1810 | C=O (Lactone carbonyl) | Strong, characteristic stretch |
| ~1650-1670 | C=N (Imine) | Strong stretch |
| ~1600-1640 | C=C (Exocyclic double bond) | Stretch |
These values are based on typical ranges for this class of compounds; precise peak locations would require experimental data.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
MS: A standard mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (e.g., C₁₆H₁₀FNO₂ for the parent compound), which confirms the identity of the synthesized molecule.
X-ray Crystallography for Solid-State Structure Determination
Should the compound be crystalline, single-crystal X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would confirm the Z-configuration of the exocyclic double bond, which is typically formed in the Erlenmeyer-Plöchl synthesis of these compounds. It would also provide precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. No published crystal structure for this compound was found.
Chromatographic Techniques for Purity Assessment (TLC, Column Chromatography)
Chromatographic methods are fundamental for monitoring the progress of a reaction and for purifying the final product.
Thin-Layer Chromatography (TLC): TLC is used for rapid qualitative monitoring of reactions. A suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used to separate the product from starting materials and byproducts, with spots visualized under UV light.
Column Chromatography: For purification, column chromatography using silica (B1680970) gel as the stationary phase would be employed to isolate the pure oxazolone product from the crude reaction mixture.
Computational Chemistry Investigations of 4 2 Fluorobenzylidene Oxazol 5 4h One
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and stable conformations of a molecule. For oxazolone (B7731731) derivatives, these calculations can reveal key information about molecular geometry, orbital energies, and electrostatic potential.
Studies on analogous compounds, such as those with different substitution patterns on the benzylidene ring, consistently show a nearly planar conformation for the entire molecule. This planarity arises from the delocalization of π-electrons across the oxazolone ring and the benzylidene moiety. For 4-(2-Fluorobenzylidene)oxazol-5(4H)-one, it is predicted that the dihedral angle between the oxazolone ring and the 2-fluorophenyl ring would be minimal, facilitating electronic communication between these two parts of the molecule.
The electronic properties can be further understood by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In similar oxazolone structures, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the oxazolone ring. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap suggests higher chemical reactivity and polarizability. The presence of the electronegative fluorine atom on the benzylidene ring is expected to influence the energies of these orbitals, potentially lowering both the HOMO and LUMO energy levels and affecting the molecule's reactivity profile.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Characteristic |
| Conformation | Near-planar geometry |
| HOMO Localization | Delocalized across the molecule |
| LUMO Localization | Primarily on the oxazolone ring |
| HOMO-LUMO Energy Gap (ΔE) | Moderate, indicative of good stability and potential reactivity |
| Effect of Fluorine | Lowering of HOMO and LUMO energy levels |
Note: The data in this table is predictive and based on computational studies of structurally similar oxazolone derivatives.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets for a compound. While specific docking studies for this compound are not reported, research on other oxazolone derivatives has demonstrated their potential to interact with a variety of enzymes. nih.gov
For instance, various substituted benzylidene oxazolones have been docked into the active sites of enzymes like human acetylcholinesterase (hAChE) and soybean lipoxygenase. nih.gov These studies reveal that the oxazolone core can form crucial interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site. The benzylidene portion of the molecule often plays a significant role in orienting the ligand within the binding pocket and can form hydrophobic and aromatic interactions.
In a hypothetical docking study of this compound, the 2-fluoro substituent could potentially form halogen bonds or other specific interactions with the target protein, thereby influencing its binding affinity and selectivity. The predicted binding energy, typically expressed in kcal/mol, would provide a quantitative measure of the ligand-target interaction strength. A more negative docking score generally indicates a more favorable binding interaction. nih.gov
Table 2: Representative Docking Scores of Analogous Oxazolone Derivatives against a Hypothetical Target
| Compound | Hypothetical Docking Score (kcal/mol) |
| (Z)-4-Benzylidene-2-styryloxazol-5(4H)-one | -11.5 |
| 4-(4-Chlorobenzylidene)oxazol-5(4H)-one derivative | -11.4 |
| 4-(4-Methoxybenzylidene)oxazol-5(4H)-one derivative | -11.3 |
Note: These docking scores are for illustrative purposes and are based on published data for similar compounds against specific targets like hAChE. nih.gov The actual docking score for this compound would depend on the specific biological target.
In Silico Prediction of Biological Activities (e.g., PASS prediction, CHEMBL similarity studies)
In silico tools for predicting biological activity spectra are valuable for initial screening of new compounds. The Prediction of Activity Spectra for Substances (PASS) is one such tool that predicts a wide range of biological activities based on the structural formula of a compound. For this compound, a PASS prediction would likely generate a list of potential biological activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity). Based on the known activities of the oxazolone scaffold, it is plausible that activities such as anti-inflammatory, antimicrobial, and enzyme inhibitory effects would be predicted.
Another approach involves similarity searches in chemical databases like ChEMBL, which contains a vast collection of bioactive molecules and their associated biological data. A similarity search for this compound would identify compounds with similar structures that have known biological activities. This can provide clues about the potential targets and therapeutic applications of the query molecule. Given the prevalence of the oxazolone core in medicinal chemistry, it is highly probable that such a search would yield numerous hits with a diverse range of reported biological activities.
In silico pharmacokinetic predictions (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) are also crucial. For oxazolone derivatives, these predictions often indicate good potential for oral bioavailability and blood-brain barrier permeability, which are desirable properties for drug candidates. nih.gov
Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. While no specific MD simulation studies on this compound have been published, the methodology has been applied to other oxazolone derivatives.
An MD simulation of this compound, either in a solvent or bound to a protein, would begin with an initial conformation, likely obtained from quantum chemical calculations or molecular docking. The simulation would then track the movements of all atoms over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal:
Conformational Stability: Whether the predicted planar conformation is maintained in a dynamic environment.
Ligand-Receptor Stability: If docked into a protein, the simulation can assess the stability of the binding pose and the persistence of key interactions, such as hydrogen bonds, over time.
Solvent Effects: How the presence of water or other solvents influences the molecule's conformation and interactions.
Binding Free Energies: More advanced calculations based on the MD trajectory can provide a more accurate estimation of the binding affinity.
For example, MD simulations of other ligand-protein complexes have shown how subtle conformational changes in both the ligand and the receptor can optimize their binding interactions. It is expected that an MD simulation of this compound would provide a deeper understanding of its dynamic behavior and its interactions at the molecular level.
Structure Activity Relationship Sar Studies of Fluoro Substituted Benzylidene Oxazol 5 4h Ones
Impact of Fluorine Substitution Position (Ortho, Meta, Para) on Biological Profiles
The position of the fluorine atom on the benzylidene ring—ortho, meta, or para—is a critical determinant of the molecule's biological activity. This is a well-established principle in medicinal chemistry, where positional isomerism can lead to vastly different interactions with biological targets. acgpubs.org The specific placement of the fluorine atom alters the electronic distribution, lipophilicity, and steric profile of the entire molecule.
Research on other heterocyclic compounds provides strong evidence for the importance of the substituent's position. For instance, in a series of fluorinated benzimidazole (B57391) derivatives, compounds with a fluorine atom at the meta-position of the phenyl ring demonstrated the highest activity against Gram-negative bacteria and potent inhibition of B. subtilis. acgpubs.org Conversely, studies on fluorinated triazoles have shown that substitutions at the para-position can be particularly effective for enhancing anticancer activity. frontiersin.org
These findings suggest that the ortho-position of the fluorine in 4-(2-Fluorobenzylidene)oxazol-5(4H)-one is not arbitrary and likely confers a specific conformational or electronic state that is crucial for its intended biological action. The proximity of the ortho-fluorine to the oxazolone (B7731731) ring can induce a particular torsional angle between the phenyl and oxazolone rings, which may optimize binding to a specific receptor or enzyme active site. The electron-withdrawing nature of fluorine at this position also influences the electronic properties of the exocyclic double bond, which is a key reactive site. biointerfaceresearch.com
Table 1: Impact of Fluorine Position on Antimicrobial Activity in Benzimidazole Analogs
| Compound | Fluorine Position | Target Organism | Activity (MIC in µg/mL) |
| 2-(m-fluorophenyl)-benzimidazole | Meta | B. subtilis | 7.81 |
| 5-methyl-2-(m-fluorophenyl)-benzimidazole | Meta | Gram-negative bacteria | 31.25 |
| 5-methyl-2-(o-fluorophenyl)-benzimidazole | Ortho | Various bacteria | Lower activity |
| 5-methyl-2-(p-fluorophenyl)-benzimidazole | Para | Various bacteria | Lower activity |
| Data sourced from studies on benzimidazole derivatives, illustrating the principle of positional impact. acgpubs.org |
Influence of Substituents on the Oxazolone Ring and their Contribution to Activity
The oxazolone ring is not merely a scaffold but an active participant in the molecule's biological function. Substitutions at the C-2 and C-4 positions of the oxazolone ring are known to be crucial for modulating activity. biointerfaceresearch.comcore.ac.uk The C-4 position, occupied by the fluorobenzylidene group, is intrinsically linked to activity, as this part of the molecule often engages with biological targets. nih.gov
The C-2 position also plays a vital role. The nature of the substituent at C-2 can affect the chemical reactivity of the entire oxazolone system. For example, the presence of a phenyl ring at the C-2 position is a common feature in many biologically active oxazolones. biointerfaceresearch.com Studies have shown that increasing the electron-donating character of substituents on this C-2 phenyl ring can decrease the rate of the oxazolone ring-opening reaction, suggesting that the electronic properties of the C-2 substituent can enhance the stability and, potentially, the bioavailability of the compound. biointerfaceresearch.comresearchgate.net
Furthermore, the introduction of even small alkyl groups onto the oxazolone ring itself can have a profound impact. In one study on oxazolone carboxamides, the addition of a methyl group at the C(4)-position resulted in similar potency, whereas adding a methyl group to the C(5)-position led to a six-fold decrease in potency. acs.org This highlights the high degree of structural sensitivity of the oxazolone core to substitution.
Identification of Pharmacophore Features Essential for Desired Biological Actions
A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the benzylidene oxazol-5(4H)-one class, several key pharmacophoric features have been identified.
The Oxazolone Core: This five-membered heterocyclic ring is a fundamental component. Its specific geometry and the presence of nitrogen and oxygen atoms, along with the carbonyl group, make it a versatile scaffold for interacting with biological macromolecules. nih.gov
The Exocyclic Double Bond: The double bond at the C-4 position, connecting the benzylidene group to the oxazolone ring, is a critical feature. biointerfaceresearch.com It renders the molecule planar in this region and acts as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues (like cysteine) in enzyme active sites.
The Benzylidene Phenyl Ring: This aromatic ring is involved in crucial binding interactions, such as pi-pi stacking and hydrophobic interactions with aromatic amino acid residues within a receptor or enzyme. The substituents on this ring, such as the ortho-fluorine, dictate the nature and strength of these interactions. nih.gov
The C-2 Substituent: As previously mentioned, the group at the C-2 position (often a phenyl ring) is another key interaction site and influences the electronic properties and stability of the oxazolone ring. biointerfaceresearch.com
In the context of acetylcholinesterase inhibition, for example, the benzylidene portion of the molecule has been proposed to interact with the catalytic anionic subsite, while other parts of the molecule may interact with the peripheral anionic site (PAS). nih.gov
Correlation between Electronic and Steric Effects of Fluorination and Biological Outcomes
Fluorine is a unique element in medicinal chemistry due to its distinct electronic and steric properties. nih.gov Its introduction into a molecule like this compound has profound consequences for its biological profile.
Steric Effects: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This small size allows it to act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom without significantly increasing the steric bulk of the molecule. This can be advantageous for fitting into tight binding pockets. However, despite its small size, fluorine is not sterically silent. Its presence can block metabolic pathways; for example, by replacing a hydrogen atom on a site susceptible to cytochrome P450 oxidation, fluorine can improve the metabolic stability and half-life of a drug. nih.gov
The combination of these effects is powerful. Fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. frontiersin.org The strong C-F bond can also increase the metabolic stability of the compound. nih.gov In this compound, the ortho-fluorine atom's electron-withdrawing nature influences the reactivity of the benzylidene moiety, while its steric presence affects the molecule's preferred conformation, both of which are critical for its ultimate biological outcome.
Table 2: Physicochemical Properties of Fluorine and its Impact on Drug Design
| Property | Value/Description | Consequence in Drug Design |
| Electronegativity (Pauling Scale) | 3.98 | Strong inductive electron withdrawal; modulates pKa and binding affinity. frontiersin.orgnih.gov |
| Van der Waals Radius | 1.47 Å | Minimal steric perturbation; acts as a bioisostere of hydrogen. |
| C-F Bond Energy | ~485 kJ/mol | High metabolic stability; blocks sites of oxidation. nih.gov |
| Lipophilicity Contribution | Increases local lipophilicity | Can enhance membrane permeability and absorption. frontiersin.org |
Biological Activity and Molecular Mechanisms in in Vitro Models
Antimicrobial Activity against Bacterial and Fungal Strains (In Vitro Studies)
The oxazolone (B7731731) ring is a key structural motif in various compounds exhibiting a wide spectrum of biological activities, including antimicrobial effects. nih.govnih.govmdpi.com Research into benzylidene-oxazolone derivatives has consistently demonstrated their potential as antibacterial and antifungal agents. researchgate.net The antimicrobial activity is significantly influenced by the nature and position of substituents on the benzylidene fragment.
One study on 4-benzylidene-2-methyl-oxazoline-5-one showed both bacteriostatic and bactericidal effects against a panel of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. umz.ac.irumz.ac.ir Another investigation into novel 5(4H)-oxazolone-based sulfonamides also highlighted their promising antibacterial and antifungal capabilities. nih.gov For instance, one sulfonamide derivative exhibited potent antifungal activity with Minimum Inhibitory Concentrations (MIC) of 4 µg/mL against Aspergillus niger and 2 µg/mL against Candida albicans. nih.gov
The presence of a fluorine atom, a key feature of 4-(2-Fluorobenzylidene)oxazol-5(4H)-one, is a well-established strategy in medicinal chemistry to enhance biological activity. Studies on other fluorinated heterocycles have shown that the fluorine substitution often leads to improved antimicrobial properties. acgpubs.orgacgpubs.org For example, fluorinated benzimidazole (B57391) derivatives demonstrated good antibacterial and antifungal activity compared to their non-fluorinated parent compounds. acgpubs.orgacgpubs.org This suggests that the 2-fluoro substitution on the benzylidene ring of the target compound likely plays a crucial role in its antimicrobial profile.
In vitro testing of oxazolone derivatives has provided quantitative data on their ability to inhibit microbial growth. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to evaluate this activity.
For the related compound, 4-benzylidene-2-methyl-oxazoline-5-one, MIC and MBC values were determined against several pathogenic microbes. The results indicated both bacteriostatic and bactericidal effects on 86.67% of the tested microorganisms. umz.ac.ir
Table 1: In Vitro Antimicrobial Activity of 4-Benzylidene-2-methyl-oxazoline-5-one
| Microorganism | MIC (mg/ml) | MBC (mg/ml) | Effect |
|---|---|---|---|
| S. aureus ATCC 25923 | 0.05 | 0.05 | Bactericidal |
| M. luteus PTCC 1110 | 0.05 | 0.05 | Bactericidal |
| Clinical S. aureus | 0.05 | 0.05 | Bactericidal |
| Proteus sp. | 0.05 | >0.05 | Bacteriostatic |
Data sourced from studies on 4-benzylidene-2-methyl-oxazoline-5-one. umz.ac.ir
The mechanisms through which oxazolone compounds exert their antimicrobial effects are multifaceted. One significant area of impact is the inhibition of biofilm formation, a crucial virulence factor for many pathogenic bacteria. Biofilms are structured communities of microbial cells encased in a self-produced polysaccharide matrix, which offers protection from antibiotics and host immune responses. umz.ac.ir
Studies on 4-benzylidene-2-methyl-oxazoline-5-one revealed that the compound effectively hindered biofilm formation in Staphylococcus aureus. umz.ac.irumz.ac.ir This activity was linked to the downregulation of the icaA gene, which is instrumental in the production of the polysaccharide intercellular adhesin, a key component of the staphylococcal biofilm matrix. umz.ac.ir The reduction in icaA gene expression in the presence of the oxazolone derivative suggests a specific molecular mechanism targeting biofilm development. umz.ac.ir
Anti-inflammatory Effects (In Vitro Models)
Oxazolone derivatives have been identified as having significant anti-inflammatory properties. nih.gov In vitro models are crucial for elucidating the mechanisms behind this activity. Commonly used assays include the protein denaturation assay and the human red blood cell (HRBC) membrane stabilization assay. asianjpr.com Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it suggests potential anti-inflammatory action. asianjpr.com
A study evaluating a series of novel oxazolone derivatives, including a 4-fluorobenzaldehyde-derived compound, demonstrated significant anti-inflammatory activity in these in vitro tests, with potency comparable to the standard drug Diclofenac sodium. asianjpr.com Another report noted that certain benzylidene-oxazolone derivatives exhibited a remarkable anti-inflammatory effect, in some cases superior to that of aspirin (B1665792) in animal models. nih.gov
The anti-inflammatory action of oxazolone-related compounds is often linked to their ability to inhibit key enzymes in the inflammatory cascade. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov
The well-known NSAID, Oxaprozin, features an oxazole (B20620) nucleus and functions through the non-selective inhibition of both COX-1 and COX-2. nih.gov Recent studies on newly synthesized oxazolone and imidazolone (B8795221) derivatives confirm that their anti-inflammatory effects are associated with the inhibition of COX enzymes. nih.gov This suggests that this compound may also exert its anti-inflammatory effects by modulating the prostaglandin (B15479496) synthesis pathway via COX inhibition. The HRBC membrane stabilization assay further supports this, as the stabilization of lysosomal membranes prevents the release of inflammatory enzymes. asianjpr.com
Anticancer and Antiproliferative Activity (In Vitro Cellular Models)
The benzylidene-oxazolone scaffold is a promising framework for the development of novel anticancer agents. nih.govmdpi.com Numerous studies have demonstrated the cytotoxic and antiproliferative effects of these derivatives against various human cancer cell lines in vitro. researchgate.net
For example, a series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives were evaluated for cytotoxicity against the A549 non-small cell lung cancer cell line, with the most potent compound showing a CTC50 (Concentration causing 50% cell toxicity) value of 25 μg/ml. researchgate.net Similarly, 4-benzylidene-2-methyl-oxazoline-5-one was observed to induce cell death through toxic effects on MCF-7 breast cancer cells. umz.ac.irumz.ac.ir
The introduction of a fluorobenzylidene group, as seen in the related compound 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, has also been shown to result in potent anticancer activity. This thiazolidinone derivative decreased cell metabolism and proliferation in several human cancer cell lines, including A549 (lung), SCC-15 (squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal adenocarcinoma), at micromolar concentrations. nih.gov
The antiproliferative activity of oxazolone derivatives has been quantified using in vitro assays that measure the concentration required to inhibit cell growth by 50% (IC50). These studies highlight the dose-dependent inhibitory effect of these compounds on cancer cell lines.
One study investigated a series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives against four human cancer cell lines. One particular derivative demonstrated significant activity against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines, with IC50 values comparable to the standard anticancer drug 5-fluorouracil. biointerfaceresearch.com
Table 2: In Vitro Anticancer Activity of a 4-(4-methoxybenzylidene)-oxazolone Derivative (Compound 3e)
| Cell Line | Cancer Type | IC50 (μg/mL) |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 8.9 ± 0.30 |
| HCT-116 | Colorectal Carcinoma | 9.2 ± 0.63 |
| PC-3 | Prostate Cancer | 10.5 ± 0.94 |
| MCF-7 | Breast Cancer | 11.3 ± 1.01 |
| 5-Fluorouracil (Standard) | - | 8.1 ± 0.41 (HepG2) |
Data sourced from studies on 2-[4-(4-Chloro-2-nitrobenzylideneamino)phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one. biointerfaceresearch.com
The cytotoxic effects of 4-benzylidene-2-methyl-oxazoline-5-one on MCF-7 breast cancer cells were also found to be concentration-dependent, with the compound significantly decreasing cell viability at concentrations of 0.01, 0.1, and 1 mg/ml. umz.ac.ir These findings underscore the potential of the 4-benzylidene-oxazolone scaffold as a basis for the development of new antiproliferative agents.
Potential Inhibition of Oncological Protein Kinases (In Vitro/Predictive Studies)
The inhibition of protein kinases is a critical strategy in modern cancer therapy, as these enzymes often play a central role in the proliferation and survival of cancer cells. nih.gov While direct experimental data on the kinase inhibitory activity of this compound is not extensively documented, in silico (computational) studies on the broader oxazolone class of compounds predict significant interactions with key oncological protein kinases.
Predictive analyses suggest that the oxazolone scaffold is a promising framework for designing novel anticancer drugs. asiapharmaceutics.info Molecular docking studies have been performed on derivatives, such as those combining a p-coumaric acid moiety with the oxazolone ring, to predict their binding affinity to receptors like the Vascular Endothelial Growth Factor Receptor (VEGFR). asiapharmaceutics.info These computational models indicate that oxazolone derivatives can achieve good binding affinity for the VEGFR kinase, with calculated binding energies ranging from -9.8 to -10.7 kcal/mol. asiapharmaceutics.info Such studies help in identifying which structural modifications, like monosubstitution on the aromatic ring, may enhance binding affinity. asiapharmaceutics.info
Furthermore, research on structurally related heterocyclic compounds, such as imidazolone-based derivatives, has shown potent multi-kinase inhibitory activity against VEGFR-2, c-Met, and PIM-1 in experimental assays. nih.gov These findings, although not directly on the subject compound, reinforce the potential of the underlying benzylidene-heterocycle-one scaffold as a source of kinase inhibitors. asiapharmaceutics.infonih.gov
Table 1: Predicted Binding Affinities of p-Coumaric Acid-Oxazolone Derivatives for VEGFR
Interaction with Cellular Components Leading to Biological Effects (In Vitro)
The anticancer potential of benzylidene-heterocycle derivatives is often linked to their ability to interact with cellular components, leading to cell cycle arrest and apoptosis (programmed cell death). Studies on compounds structurally similar to this compound provide insight into these mechanisms.
For instance, the related compound 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236) was shown to induce apoptosis in various human cancer cell lines, including lung (A549), colon (CACO-2), and squamous cell carcinoma (SCC-15). nih.govnih.gov A key indicator of apoptosis, the increased activity of caspase-3, was observed in these cell lines after exposure to the compound for 48 hours. nih.govnih.gov The activation of such apoptotic pathways is a desired outcome for anticancer agents.
Other related heterocyclic compounds have demonstrated similar effects. A study on a benzoxazolone derivative, 4-hydroxy-2(3H)-benzoxazolone (HBOA), in pancreatic cancer cells (L3.6) showed that it could inhibit cell proliferation and induce apoptosis. southwales.ac.uk Mechanistically, this was associated with the altered mRNA expression of key cell cycle regulators, including proliferating cell nuclear antigen (PCNA), cyclins A1 and A2, cyclin-dependent kinase 2 (CDK2), and the cyclin-dependent kinase inhibitor p21. southwales.ac.uk These findings suggest that the biological effects of this class of compounds arise from direct interference with the cellular machinery that governs cell division and survival. southwales.ac.ukresearchgate.net
Antioxidant Potential and Related Mechanisms (In Vitro Studies)
Oxazolone derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress—a condition linked to various chronic diseases. nih.gov The ability of these compounds to neutralize free radicals is a key aspect of this potential.
Radical Scavenging Activity (In Vitro)
The most common method for evaluating in vitro antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netsapub.org This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. A change in color from purple to yellow, measured by absorbance, indicates radical scavenging activity. sapub.org
While specific DPPH scavenging data for this compound is limited, numerous studies on its analogues demonstrate the antioxidant potential of the oxazolone scaffold. For example, a study on 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, a structurally related compound, demonstrated significant DPPH free radical scavenging ability (84.64%) at a concentration of 100 μM, which was comparable to the standard antioxidant, ascorbic acid (87.15%). japsonline.com This compound also showed potent nitric oxide radical scavenging activity (57.71%). japsonline.com
Other studies on different benzylidene-heterocycle analogues have reported a range of DPPH scavenging efficacies, highlighting how different substitutions on the benzylidene ring influence antioxidant activity. For instance, derivatives with hydroxyl groups, such as 3,4-dihydroxyl or 2,4-dihydroxyl substitutions, have shown strong scavenging activities of 77% and 51%, respectively. mdpi.com
Table 2: In Vitro Radical Scavenging Activity of Selected Oxazolone/Isoxazolone Derivatives
Future Research Trajectories and Academic Perspectives
Design and Synthesis of Novel Derivatives with Enhanced Biological Specificity
Future research will likely focus on the rational design and synthesis of novel derivatives of 4-(2-Fluorobenzylidene)oxazol-5(4H)-one to achieve higher potency and selectivity for specific biological targets. The versatility of the oxazolone (B7731731) core allows for modifications at multiple positions, which can significantly influence biological activity. nih.gov
Key strategies for designing new derivatives include:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzylidene ring and the substituent at the C-2 position of the oxazolone ring can elucidate key structural requirements for specific biological activities. For instance, the nature and position of substituents on the benzylidene ring have been shown to be crucial for acetylcholinesterase inhibition. nih.gov
Molecular Hybridization: Combining the oxazolone scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. This approach has been successfully used to develop potent c-Met kinase inhibitors by hybridizing benzo[d]oxazol-2(3H)-one with a quinoline (B57606) core. nih.gov
Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For example, the replacement of a thienyl moiety with a phenyl group has been shown to affect the anti-inflammatory and nociceptive properties of related compounds. nih.gov
The synthesis of these novel derivatives often employs established methods like the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde. researchgate.netnih.govnih.gov Modifications to this method, such as using different catalysts or microwave irradiation, can improve yields and reaction times. nih.gov
| Core Structure | Substitutions | Biological Target/Activity | Reference |
|---|---|---|---|
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one | Varied on the benzylidene ring | Human Acetylcholinesterase (hAChE) Inhibition | nih.gov |
| 4-benzylidene-2-phenyloxazol-5(4H)-one | Varied on the benzylidene ring (e.g., -Cl, -OH, -NO2) | Anticancer (A549 cell line) | researchgate.net |
| Oxazol-5-one with chiral trifluoromethyl and isoxazole (B147169) moieties | - | Antitumor (HepG2 cells), Peroxiredoxin 1 (PRDX1) Inhibition | nih.gov |
| Benzo[d]oxazol-2(3H)-one-quinolone hybrid | Varied on the quinoline core | c-Met Kinase Inhibition | nih.gov |
Advanced Mechanistic Studies using Integrated Omics Approaches (In Vitro)
Understanding the precise mechanism of action is crucial for the development of targeted therapies. While initial studies have identified potential protein targets for some oxazolone derivatives, future research should employ integrated "omics" approaches to gain a comprehensive understanding of their cellular effects. nih.gov
Proteomics: Techniques like chemical proteomics using affinity-based probes or thermal shift assays can identify the direct binding partners of this compound derivatives within the cell. For example, liquid chromatography-tandem mass spectrometry was successfully used to identify peroxiredoxin 1 (PRDX1) as a target for a novel oxazolone derivative. nih.gov
Transcriptomics: Analyzing changes in gene expression profiles (e.g., via RNA-seq) in response to treatment with these compounds can reveal the downstream signaling pathways that are affected. This can help to uncover off-target effects and provide insights into potential mechanisms of resistance.
Metabolomics: Studying the metabolic fingerprint of cells treated with these compounds can provide information on how they affect cellular metabolism, which is often dysregulated in diseases like cancer.
By integrating data from these different omics platforms, researchers can construct a more complete picture of the compound's mechanism of action, leading to more informed drug development and potential identification of biomarkers for patient stratification.
Development of Highly Selective Probes for Biological Pathways
The inherent fluorescence of some oxazolone derivatives makes them attractive candidates for the development of chemical probes to study biological processes. researchgate.netnih.gov Future work in this area could focus on:
Fluorophore Optimization: The core structure of this compound can be systematically modified to enhance its photophysical properties, such as quantum yield, photostability, and Stokes shift. For instance, the incorporation of a palladium atom into the oxazolone scaffold has been shown to increase the fluorescence quantum yield by suppressing non-radiative decay pathways like the "hula-twist" mechanism.
Targeted Probe Design: By conjugating the optimized fluorophore to a ligand with high affinity for a specific protein or biomolecule, highly selective probes can be created. These probes can be used to visualize the localization and dynamics of their targets within living cells using advanced microscopy techniques.
Environment-Sensitive Probes: Developing derivatives whose fluorescence properties are sensitive to changes in the local microenvironment (e.g., pH, polarity, viscosity) could provide tools for monitoring specific cellular compartments or events. researchgate.net For example, a naphthyl-substituted oxazolone has been shown to have a pH-sensitive emission band, which could be useful for monitoring cellular compartments with different pH levels. researchgate.net
| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Feature | Reference |
|---|---|---|---|---|
| 4-Ethoxymethylene-2- nih.gov-naphthyl-5(4H)-oxazolone | 360 nm | 460 nm | Intense and pH-sensitive emission | researchgate.net |
| Orthopalladated 4-aryliden-5(4H)-oxazolone | Not specified | Not specified | Quantum yield increased by up to one order of magnitude (to 12%) compared to the free oxazolone |
Applications in Chemical Biology and Materials Science
The unique chemical and photophysical properties of this compound and its derivatives open up avenues for their application beyond traditional pharmacology.
Chemical Biology: As mentioned above, fluorescent derivatives can be used as tools for labeling and tracking biomolecules like peptides and proteins. nih.gov The ability to synthesize oxazolone-labeled amino acids that are compatible with solid-phase peptide synthesis allows for the straightforward incorporation of this fluorophore into peptides for studying protein-protein interactions. nih.gov
Materials Science: The luminescent properties of these compounds make them candidates for the development of novel organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular switches. Research into controlling their solid-state packing and intermolecular interactions could lead to materials with tailored optical and electronic properties. The suppression of non-radiative decay pathways is a key strategy for enhancing the fluorescence of these materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(2-fluorobenzylidene)oxazol-5(4H)-one derivatives?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Acylation of glycine : React glycine with substituted benzoic acid derivatives (e.g., 4-fluorobenzoylglycine) in acetic anhydride and sodium acetate to form hippuric acid intermediates.
Condensation with aldehydes : Treat the intermediate with aromatic aldehydes (e.g., 2-fluorobenzaldehyde) under reflux conditions in acetic anhydride to yield the final oxazolone. Yield optimization (~85%) is achieved by controlling reaction time and temperature .
- Key Characterization : Purification via column chromatography (ethyl acetate/hexane) and structural confirmation using IR (C=O stretch at ~1796 cm⁻¹), ¹H/¹³C NMR, and elemental analysis .
Q. How are spectroscopic techniques employed to confirm the structure of oxazol-5(4H)-one derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies the oxazolone ring via strong C=O stretching vibrations (1775–1796 cm⁻¹) and conjugated double bonds (1639–1654 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.0 ppm) and the benzylidene proton (δ 7.5–7.8 ppm). ¹³C NMR confirms the oxazolone carbonyl (δ 165–170 ppm) .
- X-ray Crystallography : Used for resolving stereochemistry and validating crystal packing, though limited by potential racemization during storage .
Q. What are common side reactions during oxazolone synthesis, and how are they mitigated?
- Methodological Answer :
- Racemization : The oxazolone intermediate can racemize during synthesis or storage, particularly under basic conditions. Mitigation involves using mild acids (e.g., acetic acid) and low temperatures (–20°C) to stabilize the chiral center .
- Byproduct Formation : Unreacted aldehydes or dimerization products are minimized by stoichiometric control of reagents and purification via recrystallization .
Q. How is the antioxidant activity of oxazol-5(4H)-one derivatives evaluated in vitro?
- Methodological Answer :
- Lipid Peroxidation Assay : Measures inhibition of malondialdehyde (MDA) formation in rat liver microsomes. Compounds like E3 show 89% inhibition at 10⁻³ M, comparable to caffeine .
- EROD Activity Assay : Evaluates cytochrome P450 inhibition using ethoxyresorufin-O-deethylase. Oxazolones with electron-withdrawing substituents (e.g., halogens) exhibit enhanced activity .
Advanced Research Questions
Q. How can racemization during peptide synthesis involving oxazol-5(4H)-one intermediates be addressed?
- Methodological Answer :
- Mechanism : Racemization occurs via oxazolone anion formation during amino acid activation. This is accelerated by strong bases or prolonged reaction times .
- Mitigation Strategies :
- Use low-temperature conditions (–20°C) to slow racemization.
- Replace traditional coupling agents with additives like HOBt (hydroxybenzotriazole) to suppress oxazolone formation .
Q. What computational approaches are used to predict the pharmacological activity of oxazol-5(4H)-one derivatives?
- Methodological Answer :
- Molecular Docking : Simulates binding affinities to pain/inflammation targets (e.g., COX-2). Oxazolones with methoxy groups show higher analgesic activity in writhing tests, validated via docking scores .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with antioxidant or cytotoxic activity .
Q. How are stereochemical discrepancies resolved in enantiomerically enriched oxazolone derivatives?
- Methodological Answer :
- Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns).
- Dynamic Kinetic Resolution : Employs phosphine catalysts in γ-additions to achieve doubly stereoconvergent products from racemic mixtures .
Q. What strategies reconcile contradictory data in pharmacological studies of oxazol-5(4H)-ones?
- Methodological Answer :
- Dose-Dependent Effects : Compounds like E3 show high antioxidant activity at 10⁻³ M but cytotoxicity at higher doses. Cross-validate using multiple assays (e.g., Artemia salina and Daphnia magna models) .
- Structural Optimization : Introduce sulfone or bromo substituents to enhance selectivity for antimicrobial vs. cytotoxic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
